5-chloro-2-(ethylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole group and other functional groups. Common reagents and catalysts used in these reactions include chlorinating agents, sulfonylating agents, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing ethylsulfonyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the chlorine atom or the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity, and thereby modulating biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-(METHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-(ETHANESULFONYL)-N-(1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of functional groups in 5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure could result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13ClN4O3S2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c1-3-25(22,23)15-17-7-9(16)12(19-15)13(21)20-14-18-10-5-4-8(2)6-11(10)24-14/h4-7H,3H2,1-2H3,(H,18,20,21) |
InChI Key |
IZPMVBCFLMZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
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